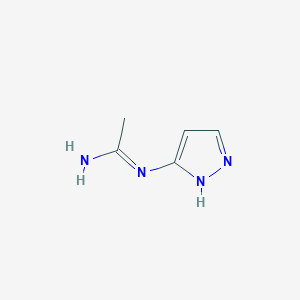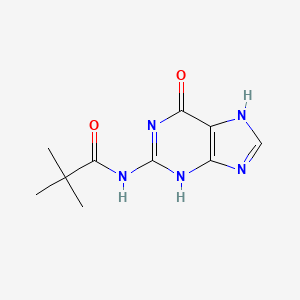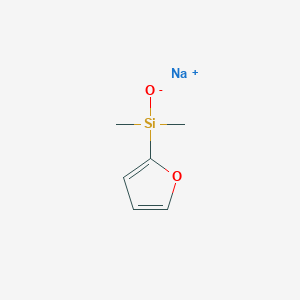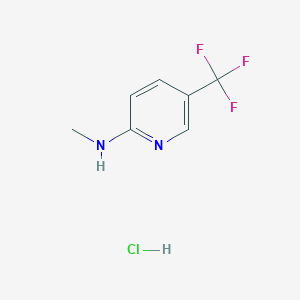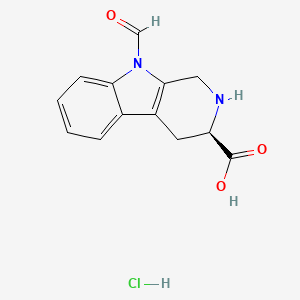
Potassium tellurite hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium tellurite hydrate is an inorganic compound that is used as a selective medium for the growth of certain bacteria . It is generally available in most volumes and high purity, submicron, and nanopowder forms may be considered .
Synthesis Analysis
Potassium tellurite can be produced by direct combination of potassium and tellurium, usually in liquid ammonia solvent . Different sparingly soluble tellurite salts were prepared and characterized using various techniques including powder X-ray diffraction, scanning electron microscopy with energy-dispersive X-ray spectrometry, Fourier transform infrared spectroscopy, and thermogravimetric analysis as well as differential scanning calorimetry .Molecular Structure Analysis
The molecular formula of Potassium tellurite hydrate is H2K2O4Te . The average mass is 271.810 Da and the monoisotopic mass is 273.828949 Da .Chemical Reactions Analysis
Potassium tellurite is used to reduce TeO3 2- to tellurium element . Adding potassium tellurite to water and letting the filtrate stand in air leads to an oxidation reaction that generates potassium hydroxide (KOH) and elemental tellurium .Physical And Chemical Properties Analysis
Potassium tellurite hydrate has an average mass of 271.810 Da and a monoisotopic mass of 273.828949 Da .科学的研究の応用
Antisickling Agent : Potassium tellurite (K2TeO3) has been identified as a potent antisickling agent that inhibits red cell sickling at low concentrations. Its effect increases with longer incubation periods and is assumed to be due to decreased mean cell hemoglobin concentration, making it a novel type of antisickling agent interacting with red cell membranes (Asakura et al., 1984).
Tellurite Resistance in Bacteria : The expression of Aeromonas caviae ST pyruvate dehydrogenase complex components in Escherichia coli mediates tellurite resistance. This resistance is linked to decreased levels of tellurite-induced superoxide, suggesting a correlation between tellurite toxicity and key enzymes of aerobic metabolism (Castro et al., 2009).
Tellurium Nanostructures Synthesis : Potassium tellurite is used in the wet chemical synthesis of tellurium nanoparticles, which have potential applications in thermoelectric devices and solar cells. This synthesis involves reducing potassium tellurite using hydrazine hydrate, resulting in various nanostructures like nanorods and nanoplates (Saxena et al., 2021).
Phototrophic Bacteria Study : Research on the facultative phototroph Rhodobacter capsulatus shows a growth mode-dependent response to potassium tellurite. This study provides insights into how this bacterium might act as a natural scavenger of the highly soluble and toxic oxyanion tellurite in anaerobic aquatic habitats (Borghese et al., 2004).
Tellurite Reduction in Microorganisms : Studies have shown that microorganisms like Streptococcus faecalis and Corynebacterium diphtheriae can reduce tellurite to metallic tellurium, suggesting their potential use in bioremediation or recovery of tellurium (Tucker et al., 1962).
Bacterial Toxicity Study : Potassium tellurite's toxicity involves superoxide formation in E. coli, derived from enzymatic tellurite reduction. This understanding of tellurite toxicity provides a basis for exploring bacterial defense mechanisms against this compound (Pérez et al., 2007).
作用機序
Safety and Hazards
特性
IUPAC Name |
dipotassium;tellurite;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2K.H2O3Te.H2O/c;;1-4(2)3;/h;;(H2,1,2,3);1H2/q2*+1;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSCQVSMPZINBH-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-][Te](=O)[O-].[K+].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2K2O4Te |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium tellurite hydrate | |
CAS RN |
123333-66-4 |
Source


|
| Record name | Potassium tellurite hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

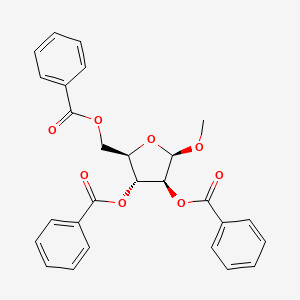
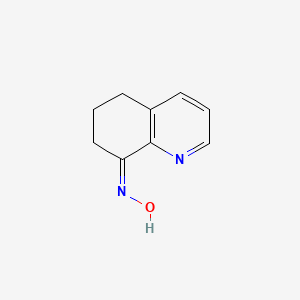

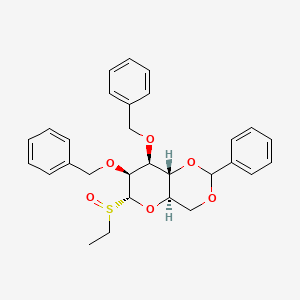
![Ethyl 2-amino-6-boc-4,7-dihydro-5H-thieno[3,2-C]pyridine-3-carboxylate](/img/structure/B7959137.png)

